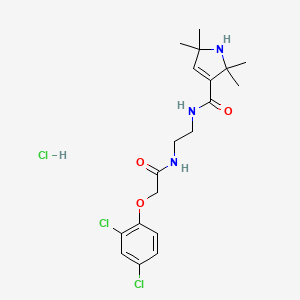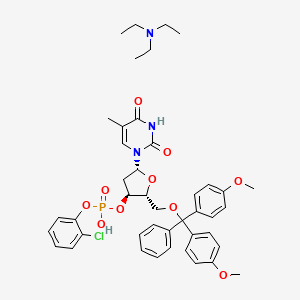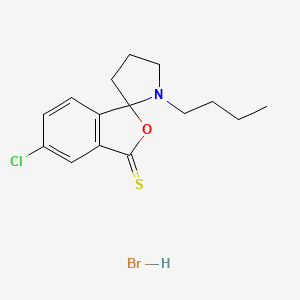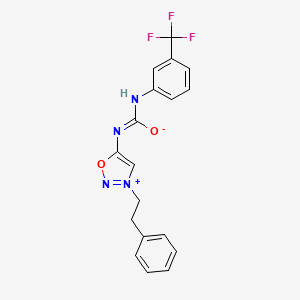
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sydnone imine core, which is a five-membered ring containing nitrogen and oxygen atoms, and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of phenethylamine with a trifluoromethyl-substituted isocyanate under controlled conditions to form the desired sydnone imine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The sydnone imine core can participate in redox reactions, further contributing to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)benzoyl chloride
- 3-Methylbenzotrifluoride
Uniqueness
Compared to these similar compounds, 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine stands out due to its unique sydnone imine core, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the sydnone imine ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67629-53-2 |
|---|---|
Molekularformel |
C18H15F3N4O2 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]-N-[3-(trifluoromethyl)phenyl]carbamimidate |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-7-4-8-15(11-14)22-17(26)23-16-12-25(24-27-16)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H-,22,23,24,26) |
InChI-Schlüssel |
YNJXLFHTSLLRNP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)/N=C(/NC3=CC=CC(=C3)C(F)(F)F)\[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)N=C(NC3=CC=CC(=C3)C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
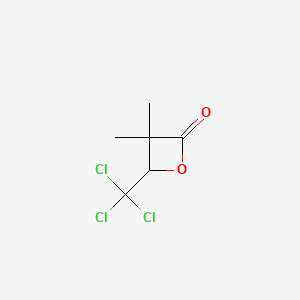
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
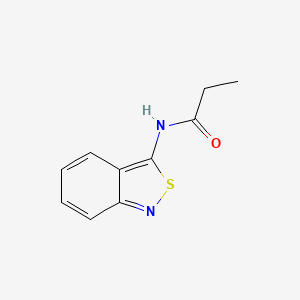
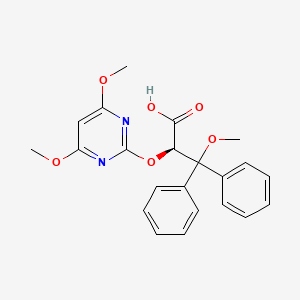
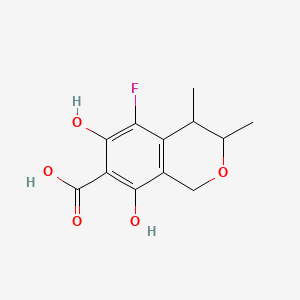
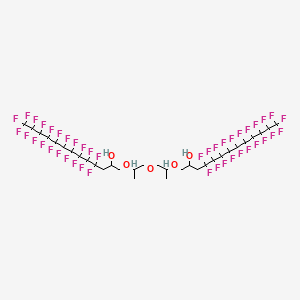
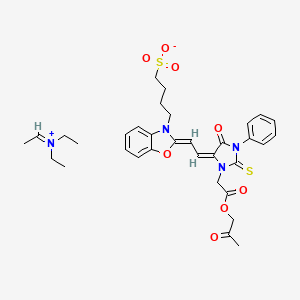
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
